2-(Dimethoxymethyl)quinoxaline 1,4-dioxide
Overview
Description
2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxidesThe presence of the N-oxide functional group in the quinoxaline ring enhances the compound’s reactivity and biological activity .
Mechanism of Action
Target of Action
2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound with diverse biological properties. It is an example of an important class of heterocyclic N-oxides . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .
Mode of Action
The compound’s mode of action is primarily through its high reactivity and tendency to undergo various rearrangements . This conjugation leads to an increase in the positive charge at C6 carbon atom as well as stabilization of the intermediate Meisenheimer complex, thereby enhancing its reactivity in nucleophilic substitution reactions .
Result of Action
The compound has found application in the clinic as an antibacterial drug and is used in agriculture. Though the two N-oxide groups are necessary for the antibacterial activity of quinoxaline 1,4-dioxides, some reduced form of quinoxaline compounds were still reported with antibacterial activity .
Biochemical Analysis
Biochemical Properties
2-(Dimethoxymethyl)quinoxaline 1,4-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to produce reactive oxygen species (ROS), which can lead to oxidative stress in cells . This compound also interacts with DNA, causing damage that can lead to cell death. The interactions with enzymes such as oxidoreductases are particularly significant, as these enzymes facilitate the reduction of the N-oxide group, leading to the generation of ROS .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce oxidative stress by generating ROS, which can damage cellular components, including DNA, proteins, and lipids . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the oxidative stress induced by this compound can activate signaling pathways that lead to apoptosis, or programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the generation of ROS. The compound’s N-oxide group is reduced by cellular oxidoreductases, leading to the production of ROS . These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cell death. Additionally, the compound can bind to DNA, causing structural damage that interferes with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its effects can be prolonged due to the continuous generation of ROS . Over time, the oxidative damage accumulates, leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may be beneficial in certain therapeutic contexts . At high doses, the compound can cause severe oxidative damage, leading to cell death and tissue damage. Toxic effects, such as liver and kidney damage, have been observed at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary metabolic pathway involves the reduction of the N-oxide group by oxidoreductases, leading to the generation of ROS . This compound can also undergo hydroxylation, which further contributes to its biological activity. The metabolic flux and levels of metabolites can be significantly altered by the presence of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cellular oxidoreductases to generate ROS . It can also localize to the nucleus, where it binds to DNA and causes structural damage . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide typically involves the reaction of benzofuroxan with methylglyoxal 1,1-dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and analysis is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the N-oxide group to an amine group, altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
2-(Dimethoxymethyl)quinoxaline 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, and antiparasitic activities, making it a valuable tool in biological studies.
Industry: The compound is used in agriculture as a growth promoter and in the development of agrochemicals
Comparison with Similar Compounds
Quinoxaline 1,4-dioxide: A closely related compound with similar biological activities.
Quinoxaline-2-carboxylic acid 1,4-dioxide: Another derivative with potent antibacterial properties.
Phenazine derivatives: Compounds like iodinin and myxin, which also exhibit antibacterial and antifungal activities.
Uniqueness: 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is unique due to its specific structural features and the presence of the dimethoxymethyl group, which enhances its reactivity and biological activity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
3-(dimethoxymethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-11(17-2)10-7-12(14)8-5-3-4-6-9(8)13(10)15/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLITYWRKJWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C[N+](=O)C2=CC=CC=C2N1[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185876 | |
Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32065-66-0 | |
Record name | Quinoxaline, 2-(dimethoxymethyl)-, 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32065-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethoxymethyl)quinoxaline 1,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.